molecular formula C8H20O4Si B094738 Tetrakis-(2-hydroxyethyl)silane CAS No. 18928-76-2

Tetrakis-(2-hydroxyethyl)silane

Cat. No. B094738
CAS RN: 18928-76-2
M. Wt: 208.33 g/mol
InChI Key: LXFRPUMDYPOXOO-UHFFFAOYSA-N
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Description

Tetrakis-(2-hydroxyethyl)silane, also known as TETRAKIS (2-HYDROXYETHYL) ORTHOSILICATE SOLUTION or TETRAKIS (2-HYDROXYETHOXY)SILANE, is a chemical compound with the molecular formula Si(OCH2CH2OH)4 and a molecular weight of 272.33 .


Synthesis Analysis

Tetrakis-(2-hydroxyethyl)silane can be synthesized from tetraethylorthosilicate and the corresponding alcohols through a transesterification reaction . Optically transparent, hexagonally organized mesoporous silica films with variable thickness have been synthesized from aqueous solutions of tetrakis (2-hydroxyethyl)orthosilicate (EGMS) in the presence of an amphiphilic structure-directing agent (Pluronic P123) .


Chemical Reactions Analysis

Tetrakis-(2-hydroxyethyl)silane is a water-soluble derivative of tetraethoxysilane (TEOS) and is used as a precursor in the synthesis of mesoscopically organized silica monoliths with hierarchical porosity .


Physical And Chemical Properties Analysis

Tetrakis-(2-hydroxyethyl)silane has a molecular weight of 208.33 g/mol. It has 4 hydrogen bond donors and 4 hydrogen bond acceptors. It has a rotatable bond count of 8 and a topological polar surface area of 80.9 Ų .

Scientific Research Applications

  • Tetrakis-(2-hydroxyethyl)silane is used in the synthesis of silica monoliths with hierarchical porosity, exhibiting a unique network structure and high surface areas. This is achieved through sol−gel processing with glycol-modified silanes, including Tetrakis-(2-hydroxyethyl)silane, which result in materials with macropores and well-ordered mesostructures (Brandhuber et al., 2005).

  • Tetrakis-(2-hydroxyethyl)silane, due to its chemical properties, facilitates the synthesis of carboxamides from corresponding carboxylic acids and amines. It serves as an effective mild dehydrating reagent in this process (Tozawa et al., 2005).

  • In the field of photopolymerization, Tetrakis-(2-hydroxyethyl)silane has been compared with diethylene glycol dimethacrylate for its kinetics and dynamic mechanical properties. It is used for applications requiring high-temperature stability, and its Si−O−C bond is known to slowly hydrolyze, resulting in water-swollen polymers (Uyğun et al., 2011).

  • The compound finds application in the conservation of historical building stones. Tetrakis-(2-hydroxyethyl)silane, due to its high water solubility and stability, is used as a precursor for creating hybrid consolidants and hydrophobic formulations for stone conservation (Meléndez-Zamudio et al., 2021).

  • Additionally, Tetrakis-(2-hydroxyethyl)silane is employed in the synthesis of hydrogen-bonded networks in the field of molecular tectonics, where it is used to create structures with specific hydrogen bonding patterns (Fournier et al., 2003).

Safety and Hazards

When handling Tetrakis-(2-hydroxyethyl)silane, it is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and prevent fire caused by electrostatic discharge steam .

Future Directions

Tetrakis-(2-hydroxyethyl)silane and tris(2-hydroxyethyl)methyl silane (MeTHEOS) are being proposed as “greener” alternatives based on silicon due to their high water solubility and stability. They are being used as precursors for obtaining hybrid consolidants and hydrophobic formulations for the conservation of siliceous and calcareous stones .

properties

IUPAC Name

2-[tris(2-hydroxyethyl)silyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O4Si/c9-1-5-13(6-2-10,7-3-11)8-4-12/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFRPUMDYPOXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](CCO)(CCO)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172332
Record name Ethanol, 2,2',2'',2'''-silanetetrayltetrakis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18928-76-2
Record name Ethanol, 2,2',2'',2'''-silanetetrayltetrakis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018928762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2,2',2'',2'''-silanetetrayltetrakis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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